
3-(Fluoromethyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Fluoromethyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2137697-07-3 . It has a molecular weight of 139.6 . The compound is typically stored at a temperature of 4°C . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 139.6 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
[4 + 2]-Annulations of Aminocyclobutanes : A study by Perrotta et al. (2015) details the first [4 + 2]-annulation between aminocyclobutanes and aldehydes, a process important for synthesizing tetrahydropyranyl amines. This method enables the production of tetrahydropyrans and cyclohexylamines, which are valuable in medicinal chemistry (Perrotta et al., 2015).
Synthesis of Purine Nucleosides : Flores et al. (2011) explored the synthesis of purine nucleosides built on a 3-oxabicyclo[3.2.0]heptane scaffold. This study highlights the use of cyclobutane derivatives in creating nucleoside analogues, which are significant in developing antiviral and anticancer drugs (Flores et al., 2011).
Catalyzed Hydroamination : Feng et al. (2019, 2020) discuss the synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination. This method is crucial for creating biologically active compounds containing amine-substituted cyclobutanes and cyclopropanes (Feng et al., 2019), (Feng et al., 2020).
Medical and Pharmaceutical Research
PET Ligands for Tumor Detection : Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), as potential PET ligands for tumor detection. Their study demonstrates the significance of cyclobutane derivatives in developing diagnostic tools for cancer (Martarello et al., 2002).
Platinum (II) Anticancer Complexes : Liu et al. (2013) prepared mixed-NH3/amine platinum (II) complexes featuring a cyclobutane moiety. These complexes showed marked cytotoxicity towards cancer cells and could overcome resistance to traditional platinum drugs, highlighting the therapeutic potential of cyclobutane derivatives in oncology (Liu et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-(fluoromethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAJXTLZYZNHQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CF.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137697-07-3 |
Source


|
| Record name | 3-(fluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)


![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)
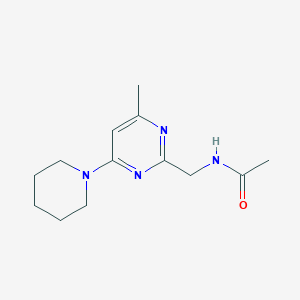
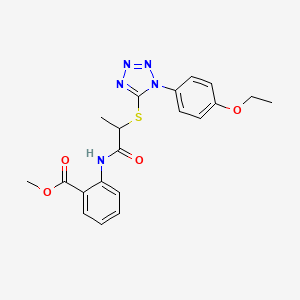
![3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)
![ethyl (5-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2829028.png)
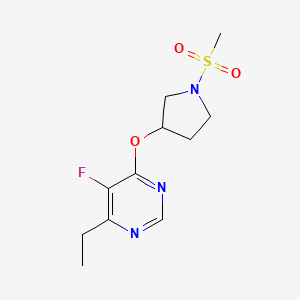
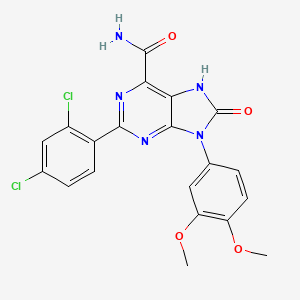

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2829034.png)
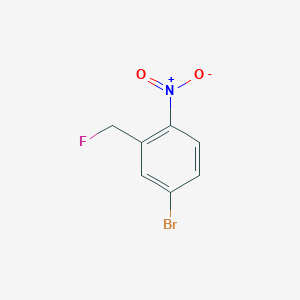
![(E)-N-[2-methoxy-4-[3-methoxy-4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]phenyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2829036.png)